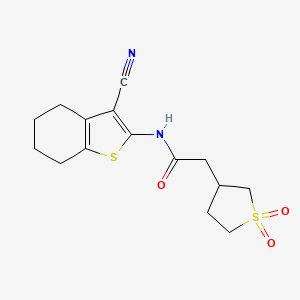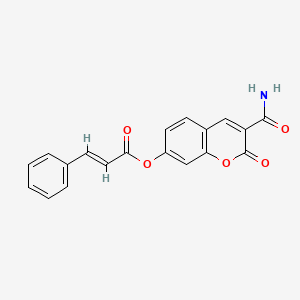
4'-Hydroxy-3'-Methoxyflavone
Vue d'ensemble
Description
4’-Hydroxy-3’-Methoxyflavone is a flavonoid compound, a class of polyphenolic compounds known for their diverse biological activities. Flavonoids are widely distributed in the plant kingdom and are known for their roles in plant pigmentation, growth regulation, and defense mechanisms. 4’-Hydroxy-3’-Methoxyflavone, specifically, is characterized by the presence of a hydroxyl group at the 4’ position and a methoxy group at the 3’ position on the flavone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-3’-Methoxyflavone typically involves the use of various starting materials and reagents. One common method involves the condensation of 4-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 4’-Hydroxy-3’-Methoxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy-3’-Methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding flavanone.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Mécanisme D'action
The biological effects of 4’-Hydroxy-3’-Methoxyflavone are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: 4’-Hydroxy-3’-Methoxyflavone induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
4’-Hydroxy-3’-Methoxyflavone can be compared with other similar flavonoid compounds, such as:
- 3’-Hydroxy-4’-Methoxyflavone
- 5-Hydroxy-3’-Methoxyflavone
- 4’-Hydroxy-5-Methoxyflavone
Uniqueness: The unique positioning of the hydroxyl and methoxy groups in 4’-Hydroxy-3’-Methoxyflavone contributes to its distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact differently with molecular targets compared to its analogs .
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLFGFPJQSPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7758589.png)

![[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(1,1-dioxothiolan-3-yl)acetate](/img/structure/B7758601.png)



![[4-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-2-methoxyphenyl] (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate](/img/structure/B7758614.png)


![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(4-butoxyphenyl)prop-2-enoate](/img/structure/B7758634.png)
![[4-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-2-methoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B7758648.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-(4-methylphenoxy)butanoate](/img/structure/B7758661.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-(4-methoxyphenoxy)butanoate](/img/structure/B7758665.png)

